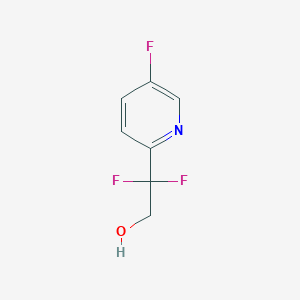

2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol

描述

属性

IUPAC Name |

2,2-difluoro-2-(5-fluoropyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-5-1-2-6(11-3-5)7(9,10)4-12/h1-3,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNABAIMEIWVYFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C(CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Substitution Using 2,2-Difluoroethylamine Derivatives

One effective approach is the reaction of 2,2-difluoroethylamine derivatives with halogenated fluoropyridine precursors under basic conditions. This method leverages the nucleophilicity of the difluoroethylamine to substitute halogen atoms on the pyridine ring, forming the corresponding difluoroethylated intermediate. According to patent CN104379564B, tertiary nitrogen bases such as diisopropylethylamine facilitate this substitution without requiring additional solvents, operating efficiently at 35–60 °C and ambient pressure. The reaction typically completes within 0.5 to 5 hours, after which the product can be isolated by aqueous workup and distillation.

| Parameter | Conditions | Notes |

|---|---|---|

| Base | Tertiary amine (e.g., diisopropylethylamine) | Acts as both base and nucleophile scavenger |

| Temperature | 35–60 °C | Ambient pressure preferred |

| Reaction time | 0.5–5 hours | Longer times possible but less economical |

| Solvent | Optional (neat or in toluene/butyronitrile) | Solvent-free conditions feasible |

This method avoids the use of hazardous hydride reagents such as sodium borohydride and eliminates the need for high-pressure hydrogenation, simplifying scale-up and safety considerations.

Reduction of Fluoropyridine Carbonitrile Precursors

Another route involves the reduction of 5-fluoropyridine-2-carbonitrile derivatives to the corresponding aminomethyl fluoropyridine intermediates, which can then be transformed into the difluoroethyl alcohol. This reduction is commonly performed using catalytic hydrogenation with Raney nickel under hydrogen atmosphere, as described in US patent US20110105753A1. The process is industrially scalable and avoids chromatographic purification, enhancing cost-effectiveness.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting material | 5-Fluoropyridine-2-carbonitrile | Nitrile precursor |

| Reducing agent | H2 / Raney Ni catalyst | Reduction to 2-aminomethyl-5-fluoropyridine hydrochloride salt |

| Subsequent transformation | Reaction with difluoroalkyl halides or equivalents | Formation of difluoroethylated intermediate |

This approach benefits from the availability of inexpensive raw materials and straightforward isolation techniques, making it suitable for large-scale production.

Direct Fluorination and Hydroxylation Approaches

While direct fluorination of ethylpyridine derivatives followed by hydroxylation is theoretically possible, it is less favored due to the difficulty in controlling fluorination patterns and the instability of intermediates. Instead, the preferred synthetic routes rely on pre-functionalized fluoropyridine substrates and controlled nucleophilic substitution or reduction steps.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Industrial Viability |

|---|---|---|---|

| Nucleophilic substitution with 2,2-difluoroethylamine derivatives | Mild conditions, no hydride reagents, solvent-free possible | Requires tertiary amine base, moderate reaction time | High; scalable and safer |

| Catalytic hydrogenation of carbonitrile precursors | High purity intermediates, scalable, avoids chromatography | Requires hydrogen gas and catalyst handling | High; established industrial process |

| Direct fluorination/hydroxylation | Conceptually straightforward | Difficult control, low yield, unstable intermediates | Low; not preferred |

Research Findings and Optimization

- The nucleophilic substitution method benefits from temperature optimization in the range of 35–60 °C to balance reaction rate and selectivity.

- Post-reaction workup involving pH adjustment to 5.5–6 allows efficient phase separation and recovery of tertiary amine bases for reuse, enhancing process economy.

- Catalytic hydrogenation using Raney nickel offers high selectivity for nitrile reduction without over-reduction, critical for maintaining the integrity of the fluoropyridine ring.

- Avoidance of chromatographic purification steps in both methods significantly reduces production costs and environmental impact.

化学反应分析

Types of Reactions

2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, ketones, carboxylic acids, and amines, depending on the specific reaction pathway and conditions employed.

科学研究应用

Medicinal Chemistry

2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol has been investigated for its potential as a therapeutic agent. Its structural similarity to biologically active molecules allows it to interact with various biological targets.

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant inhibition of cancer cell proliferation. For instance, ethyl derivatives of difluorinated pyridines have shown efficacy against non-small cell lung cancer by targeting the EGFR/PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest and apoptosis in vitro .

Synthesis of Fluorinated Compounds

The compound serves as a key intermediate in the synthesis of various fluorinated derivatives. Its difluoroethyl group can be utilized to introduce fluorine into other organic molecules through cross-coupling reactions.

- Synthetic Methodologies : A recent study demonstrated an efficient synthetic route for preparing 2,2-difluoroethylamines via the reaction of 4-(2-bromo-2,2-difluoroacetyl)morpholine with arylboronic acids . This method highlights the versatility of difluoro compounds in generating complex structures.

| Compound Type | Synthesis Method | Yield |

|---|---|---|

| 2,2-Difluoroethylamines | Cross-coupling with arylboronic acids | Up to 75% |

| Difluorinated pyridines | Reaction with sodium chlorodifluoroacetate | High yields reported |

Material Science

Fluorinated compounds are known for their unique properties such as increased hydrophobicity and thermal stability. The incorporation of this compound into polymer matrices can enhance material performance.

- Polymer Applications : The compound's ability to modify surface properties makes it suitable for applications in coatings and advanced materials where chemical resistance is crucial.

Case Studies

Several studies have highlighted the applications of this compound:

-

Cancer Research : A study explored the effects of difluorinated pyridines on lung cancer cell lines, demonstrating significant inhibition of cell migration and invasion .

"The dual fluorination at the α-carbon significantly enhances biological activity compared to mono-fluorinated counterparts."

- Synthetic Chemistry : The synthesis of N-difluoromethyl-pyridones was achieved using this compound as a precursor, showcasing its utility in creating complex heterocycles .

- Biological Targeting : In silico studies have indicated that derivatives containing this compound can effectively bind to specific receptors, making them candidates for drug development .

作用机制

The mechanism of action of 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. These interactions can lead to various biological effects, making the compound valuable for research and therapeutic applications .

相似化合物的比较

Key Observations:

Fluorine vs.

Trifluoromethyl vs. Difluoro Groups: The trifluoromethyl group in [5-(Trifluoromethyl)pyridin-2-yl]methanol enhances lipophilicity and steric bulk compared to the difluoroethanol group, affecting membrane permeability .

Pyridine vs. Phenyl Rings: The pyridine ring in the target compound introduces nitrogen-mediated hydrogen bonding and π-stacking capabilities, unlike non-aromatic or phenyl-based analogs (e.g., 2,2-Difluoro-2-(3-methoxyphenyl)ethanol) .

Physicochemical Properties

- Polarity: The difluoroethanol group increases polarity compared to methanol derivatives, improving aqueous solubility .

- Acidity: The α-difluoroethanol group (pKa ~12–14) is less acidic than phenol derivatives but more acidic than non-fluorinated alcohols, influencing its reactivity in esterification or nucleophilic substitutions .

- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs like (2,5-Difluoropyridin-3-yl)methanol .

生物活性

Overview

2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol is a novel fluorinated compound that has attracted significant attention in the fields of medicinal chemistry and biological research. Its unique structure, characterized by the presence of fluorine atoms and a hydroxyl group, enhances its interactions with biological systems, making it a valuable candidate for various applications.

The compound's chemical formula is C7H7F3N, with a molecular weight of approximately 167.14 g/mol. The fluorinated nature of this compound contributes to its lipophilicity and stability, which are crucial for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorine atoms enhance the compound's binding affinity to various receptors and enzymes, potentially affecting cellular signaling pathways. This interaction can lead to:

- Altered enzyme activity : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor binding : It may serve as an agonist or antagonist for certain receptors, influencing physiological responses.

- Cellular signaling modulation : By affecting signaling pathways, it could alter cellular responses to external stimuli.

In Vitro Studies

Recent studies have evaluated the cytotoxicity and pharmacological properties of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Hep-G2 (liver cancer) | 5.6 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 3.4 | Inhibition of estrogen receptor signaling |

| DU145 (prostate cancer) | 4.1 | Modulation of androgen receptor activity |

Case Studies

- Case Study on Hepatic Cancer : In a study involving Hep-G2 cells, this compound exhibited significant cytotoxic effects with an IC50 value of 5.6 µM. The mechanism was linked to the induction of apoptosis through caspase activation pathways.

- Breast Cancer Research : Another study focused on MCF-7 cells demonstrated that this compound inhibited estrogen receptor signaling pathways effectively, with an IC50 value of 3.4 µM. This suggests potential therapeutic applications in hormone-dependent cancers.

- Prostate Cancer Evaluation : Research on DU145 cells indicated that the compound modulated androgen receptor activity, providing insights into its role in prostate cancer treatment strategies.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare its biological activity with structurally similar compounds:

| Compound Name | IC50 (µM) | Biological Activity Description |

|---|---|---|

| 2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid | 6.0 | Moderate cytotoxicity against various cancer lines |

| 5-Fluorouracil | 12.0 | Well-known chemotherapeutic agent with broad application |

| Vorinostat | 8.0 | HDAC inhibitor used in cancer therapy |

常见问题

Q. What are the primary synthetic routes for synthesizing 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol?

Methodological Answer:

- Fluorination Strategies : Utilize catalytic hydrogenation with Ru/ZrO₂·xH₂O for difluoroethanol precursors, as demonstrated in fluorinated alcohol synthesis .

- Pyridine Coupling : Introduce the 5-fluoropyridin-2-yl moiety via Suzuki-Miyaura cross-coupling, using palladium catalysts and aryl boronic esters .

- Purification : Employ column chromatography (e.g., dichloromethane/methanol gradients) to isolate the product, followed by recrystallization for purity .

Q. How is the compound’s structure and purity validated in academic settings?

Methodological Answer:

- X-ray Crystallography : Resolve stereochemistry and confirm fluorination positions using single-crystal diffraction (e.g., protocols in Acta Crystallographica reports) .

- Spectroscopic Analysis : Combine ¹⁹F NMR (to assess fluorination efficiency) and ¹H/¹³C NMR (to verify substituent positions and ethanol backbone integrity) .

- Elemental Analysis : Validate empirical formulas with ≤0.3% error margins .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

- Ventilation : Store in a well-ventilated, cool environment to prevent vapor accumulation (flash point ~40°C for analogous fluoroalcohols) .

- PPE : Use nitrile gloves, goggles, and flame-resistant lab coats; avoid static discharge near the compound .

- Spill Management : Neutralize spills with CO₂ or dry chemical extinguishers; rinse contaminated surfaces with water .

Advanced Research Questions

Q. How can fluorination efficiency be optimized in the ethanol backbone?

Methodological Answer:

- Catalytic Tuning : Test Ru/ZrO₂·xH₂O with varying hydration states (xH₂O) to balance activity and stability .

- Reaction Monitoring : Use in-situ ¹⁹F NMR to track intermediate formation and adjust reaction time/temperature dynamically .

- Solvent Effects : Compare yields in polar aprotic solvents (e.g., DMF) versus ethers, noting dielectric constants’ impact on fluorination kinetics .

Q. How are discrepancies in NMR data resolved for fluorinated analogs?

Methodological Answer:

- Decoupling Experiments : Apply ¹H-¹⁹F decoupling to distinguish overlapping signals in crowded spectral regions .

- 2D Techniques : Use HSQC and HMBC to correlate fluorine atoms with adjacent protons/carbons, resolving positional ambiguities .

- Computational Validation : Compare experimental shifts with DFT-calculated NMR parameters (e.g., B3LYP/6-311+G(d,p)) .

Q. What strategies mitigate toxicity risks in bioactivity studies?

Methodological Answer:

- Metabolic Profiling : Use hepatic microsome assays to identify toxic metabolites (e.g., fluoropyridine oxidation products) .

- Structure-Activity Relationships (SAR) : Modify the ethanol hydroxyl group to esters or ethers, reducing reactivity while retaining bioactivity .

- In Silico Screening : Predict ADMET properties using QSAR models to prioritize low-toxicity derivatives .

Q. How do crystallographic data inform reactivity in fluoropyridine derivatives?

Methodological Answer:

- Packing Analysis : Assess intermolecular F···H interactions in crystal lattices to predict solubility and stability .

- Electron Density Maps : Identify electron-deficient regions (via Hirshfeld surfaces) to guide electrophilic substitution sites .

- Thermal Analysis : Correlate melting points with lattice energy calculations to optimize crystallization solvents .

Data Contradiction Analysis

Q. How are conflicting bioactivity results reconciled across studies?

Methodological Answer:

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., pH 7.4 buffer, 37°C) .

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., fluorinated aldehydes) that may interfere with activity .

- Cell Line Validation : Cross-test in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out tissue-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。